molecular formula C16H9B B1604602 2-Bromofluoranthene CAS No. 26885-42-7

2-Bromofluoranthene

Cat. No. B1604602
CAS RN: 26885-42-7
M. Wt: 281.15 g/mol
InChI Key: LBZPDCGYGFZRGA-UHFFFAOYSA-N
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Description

2-Bromofluoranthene is an organic compound with the molecular formula C16H9Br. It has an average mass of 281.147 Da and a monoisotopic mass of 279.988770 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to a fluoranthene molecule . Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.147 Da . Other physical and chemical properties such as boiling point, melting point, and density would require more specific data or experimental determination .

Scientific Research Applications

Photophysical and Electroluminescence Properties

2-Bromofluoranthene derivatives have been investigated for their photophysical and electroluminescence properties. For instance, dinuclear rhenium(I) carbonyl complexes bearing 1,2-diazines, which can include bromo-bridged complexes similar to this compound, have been used as triplet emitters in the preparation of OLEDs (Organic Light Emitting Diodes), achieving significant efficiencies in external quantum efficiencies (Mauro et al., 2012).

Bromodifluoromethylation Reactions

This compound compounds have been employed in bromodifluoromethylation reactions. For example, difluoromethyltriphenylphosphonium bromide, used as the precursor of the CF2H radical, has been utilized for the bromodifluoromethylation of alkenes, demonstrating the utility of such compounds in organic synthesis (Lin et al., 2016).

Bromination Studies

Research has been conducted on the bromination of fluoranthene derivatives, including 1-nitro-, 1-bromo-, and 1-acetamidofluoranthene, leading to the formation of various brominated products. These studies provide insights into the chemical behavior and potential applications of this compound in bromination reactions (Jagroop & Charlesworth, 1973).

Electrocatalytic Reduction of Carbon Dioxide

In the field of electrochemistry, this compound derivatives have been studied for their role in enhancing the rate of electrocatalytic reduction of carbon dioxide. Research involving rhenium tricarbonyl bipyridyl complexes demonstrates the potential of such compounds in carbon dioxide reduction processes (Wong et al., 1998).

Fluorination Studies

The fluorination of compounds related to this compound, such as 2-bromo-4,5-dimethylphenol, has been studied, highlighting the reactivity of such compounds in fluorination reactions and their potential applications in organic chemistry (Koudstaal & Olieman, 2010).

Environmental Studies

This compound derivatives have been identified and quantified in environmental studies, such as the analysis of ambient particulate organic matter. These studies provide insights into the environmental presence and transformations of such compounds (Pitts et al., 1985).

Future Directions

Future research on 2-Bromofluoranthene could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, research on similar compounds has explored their potential use in optoelectronic properties . Additionally, the impact of this compound on vascular endothelial dysfunction has been studied .

properties

IUPAC Name

2-bromofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZPDCGYGFZRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181391
Record name Fluoranthere, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26885-42-7
Record name Fluoranthere, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026885427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthere, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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